DG026 Potency Against IRAP: Ki and IC50 Values
DG026 inhibits human IRAP with an IC50 of 32 nM under standard aminopeptidase assay conditions [1]. Comparative potency data for other IRAP inhibitors in the same enzyme class establish the quantitative differentiation: HFI-419, a widely used 2-amino-4H-benzopyran IRAP inhibitor, exhibits a Ki of 480 nM (0.48 μM) against Leu-AMC substrate . This represents an approximately 15-fold difference in measured inhibitory potency, with DG026 demonstrating substantially greater affinity for the IRAP active site [1].
| Evidence Dimension | IRAP inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | HFI-419: Ki = 480 nM (0.48 μM) |
| Quantified Difference | ~15-fold greater potency (DG026 vs. HFI-419) |
| Conditions | Human IRAP; substrate not specified in source publication for DG026; HFI-419 data obtained with 25 μM Leu-AMC substrate |
Why This Matters
Researchers requiring low nanomolar IRAP inhibition in cell-based or biochemical assays must select DG026 to achieve target engagement at concentrations that minimize off-target effects associated with micromolar-range inhibitors.
- [1] BRENDA Enzyme Database. DG026 IC50 Value. EC 3.4.11.3, Homo sapiens. Accessed 2026. View Source
